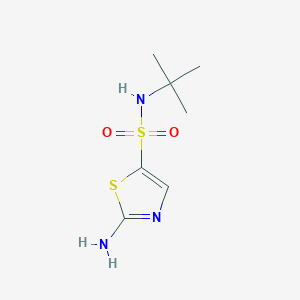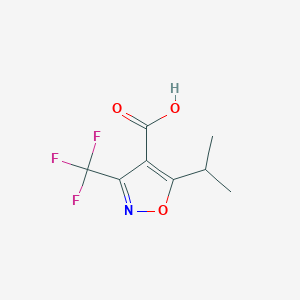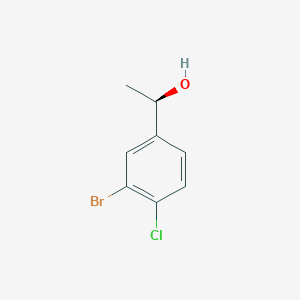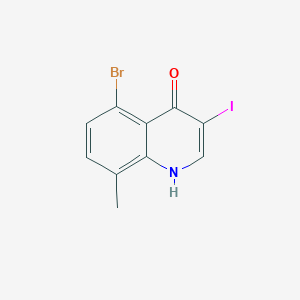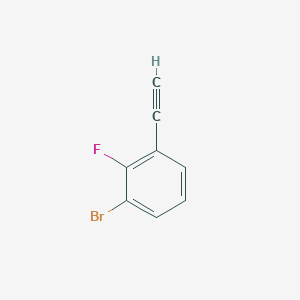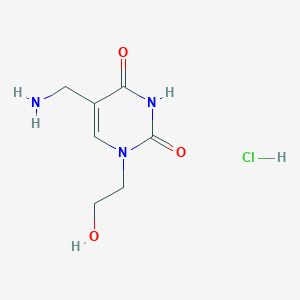
5-(aminomethyl)-1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Overview
Description
5-(Aminomethyl)-1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride (AMPDH) is an organic compound that belongs to the pyrimidine family. It is a white crystalline solid with a molecular weight of 289.84 g/mol and a melting point of 207°C. AMPDH is a versatile compound with a variety of applications in scientific research and laboratory experiments. It is used as a reagent in chemical synthesis, as a catalyst in biochemical reactions, and as a fluorescent probe in biological imaging.
Scientific Research Applications
Synthesis Methods and Biological Activities : One study described an efficient synthesis method for a related compound, 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, and its biological activities. This compound was synthesized via a one-pot oxidizing process and showed anti-HIV reverse transcriptase and integrase activity (Tang et al., 2015).
Functionalized Pyrimidine Derivatives : Another study developed a water-mediated, catalyst-free method to synthesize a series of functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones. These derivatives have pharmaceutical relevance and were synthesized with high atom-economy and low E-factor (Brahmachari et al., 2020).
Antiviral Activity of Derivatives : A study focused on the synthesis and antiviral activity of hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl, and phosphonoalkenyl derivatives of the guanine congener 5-aminothiazolo-[4,5-d]pyrimidine-2,7(3H,6H)-dione. One derivative showed significant in vitro activity against human cytomegalovirus, offering insights into potential antiviral applications (Revankar et al., 1998).
Development of Biological Agents : Another research synthesized a novel series of (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives, which were examined for anti-inflammatory, antimicrobial, and antifungal activities. This highlights the potential biomedical applications of pyrimidine derivatives (Veeranna et al., 2022).
GnRH Receptor Antagonists for Reproductive Diseases : A study synthesized thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists, targeting reproductive diseases. Structural modifications in these compounds influenced their receptor binding activity, suggesting their therapeutic potential in reproductive health (Guo et al., 2003).
Synthesis of Pyrimidines and Derivatives : Various studies have reported the synthesis of different pyrimidine derivatives, exploring their structural characteristics and potential applications in fields like antiviral, antimicrobial, and chemical sensing (Meshcheryakova et al., 2014); (Hirota et al., 1985); (Simonov et al., 2003); (Shaker et al., 2011).
properties
IUPAC Name |
5-(aminomethyl)-1-(2-hydroxyethyl)pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c8-3-5-4-10(1-2-11)7(13)9-6(5)12;/h4,11H,1-3,8H2,(H,9,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSDQKILKPDDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCO)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




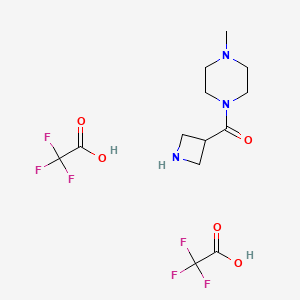
![4-[3-(Benzyloxy)-4-nitrophenyl]morpholine](/img/structure/B1382617.png)
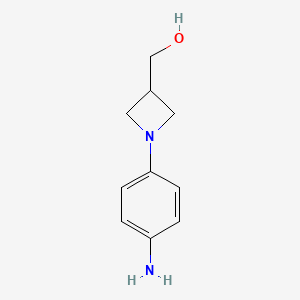

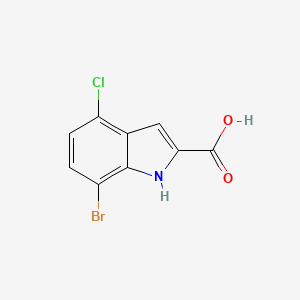
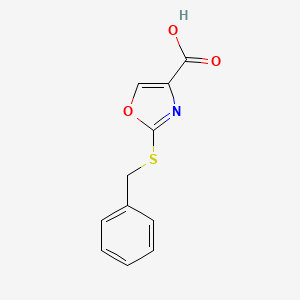
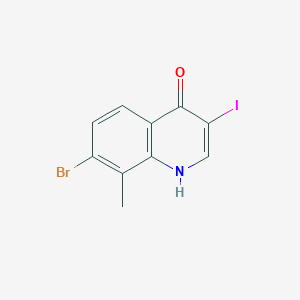
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1382628.png)
